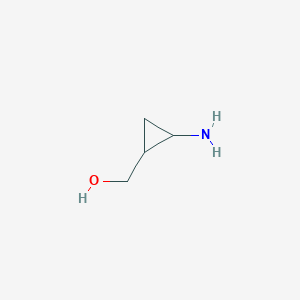
(2-氨基环丙基)甲醇
描述
科研应用
1. 应用于环丙烷化反应
(2-氨基环丙基)甲醇已被用于环丙烷化反应。Shintani、Moriya和Hayashi(2011)的一项研究描述了钯催化的2-烷基亚乙烯基三甲基碳酸酯与异氰酸酯的脱羧环丙烷化反应,高选择性地形成(1-氨基环丙基)甲醇的噁唑烷酮。亲核攻击位点由连接两个反应组分并使用富电子不足的三芳基膦配体 (Shintani, Moriya, & Hayashi, 2011) 指导。
2. 对脂质动力学的影响
甲醇,一种常见的溶解剂,已显示出对生物和合成膜中脂质动力学的显著影响。使用小角度中子散射的研究揭示,甲醇增加了同位素不同的1,2-二肉豆蔻酰-sn-甘油-3-磷酰胆碱大单层囊泡群体的混合。这导致了1,2-二肉豆蔻酰-sn-甘油-3-磷酰胆碱在增加甲醇浓度的情况下的转移和翻转动力学增强,影响了与双层膜组成相关的结构-功能关系 (Nguyen et al., 2019)。
3. 对芳香族初级胺的N-单甲基化
使用甲醇作为甲基化试剂,已实现对芳香族初级胺,包括各种芳基胺,芳基磺酰胺和氨基唑的直接N-单甲基化。Li等人(2012)提出的这种方法由于其低催化剂负载量、广泛底物范围和优异的选择性而显著,提供了一种环保的N-单甲基化方法 (Li et al., 2012)。
Safety And Hazards
性质
IUPAC Name |
(2-aminocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWILRABGNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



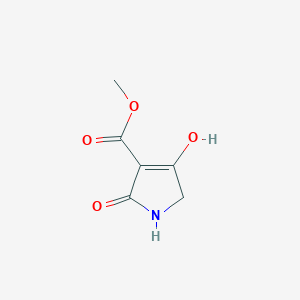
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
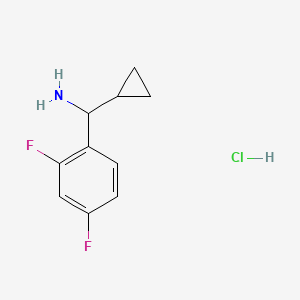
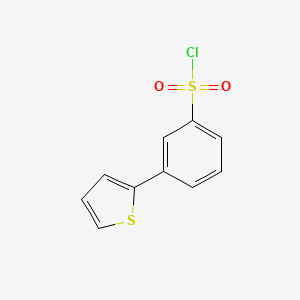
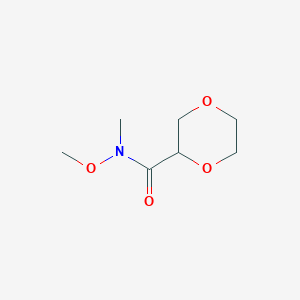
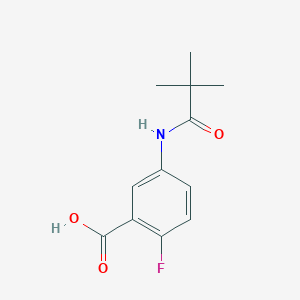
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
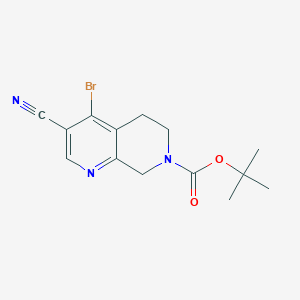
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
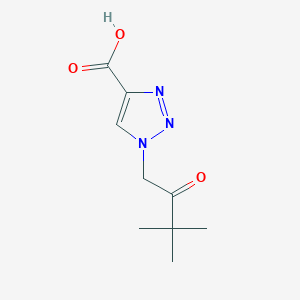
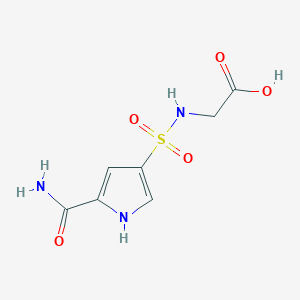
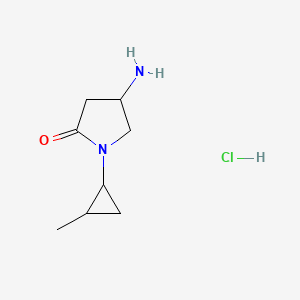
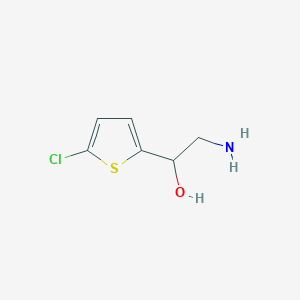
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)